molecular formula C13H7BrFNO B4750957 (E)-3-(5-bromofuran-2-yl)-2-(4-fluorophenyl)prop-2-enenitrile

(E)-3-(5-bromofuran-2-yl)-2-(4-fluorophenyl)prop-2-enenitrile

Cat. No.: B4750957
M. Wt: 292.10 g/mol
InChI Key: WXJJANUKOYFMDO-YFHOEESVSA-N
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Description

(E)-3-(5-bromofuran-2-yl)-2-(4-fluorophenyl)prop-2-enenitrile is an organic compound that features a furan ring substituted with a bromine atom and a phenyl ring substituted with a fluorine atom

Properties

IUPAC Name

(E)-3-(5-bromofuran-2-yl)-2-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFNO/c14-13-6-5-12(17-13)7-10(8-16)9-1-3-11(15)4-2-9/h1-7H/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJJANUKOYFMDO-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=CC=C(O2)Br)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C2=CC=C(O2)Br)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromofuran-2-yl)-2-(4-fluorophenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromofuran and 4-fluorobenzaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 5-bromofuran and 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide.

    Nitrile Formation: The intermediate is then subjected to a reaction with a nitrile source, such as sodium cyanide, to introduce the nitrile group.

    Final Product: The final step involves the purification of the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromofuran-2-yl)-2-(4-fluorophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromofuran-2-yl)-2-(4-fluorophenyl)prop-2-enenitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the nitrile group and the aromatic rings can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-chlorofuran-2-yl)-2-(4-fluorophenyl)prop-2-enenitrile: Similar structure but with a chlorine atom instead of bromine.

    (E)-3-(5-bromofuran-2-yl)-2-(4-chlorophenyl)prop-2-enenitrile: Similar structure but with a chlorine atom on the phenyl ring instead of fluorine.

    (E)-3-(5-bromofuran-2-yl)-2-(4-methylphenyl)prop-2-enenitrile: Similar structure but with a methyl group on the phenyl ring instead of fluorine.

Uniqueness

The uniqueness of (E)-3-(5-bromofuran-2-yl)-2-(4-fluorophenyl)prop-2-enenitrile lies in its specific combination of substituents, which can influence its reactivity, binding properties, and potential applications. The presence of both bromine and fluorine atoms, along with the nitrile group, provides a unique set of chemical and physical properties that can be leveraged in various research and industrial contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(5-bromofuran-2-yl)-2-(4-fluorophenyl)prop-2-enenitrile
Reactant of Route 2
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(E)-3-(5-bromofuran-2-yl)-2-(4-fluorophenyl)prop-2-enenitrile

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